molecular formula C23H20N2O5 B2826194 2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922109-22-6

2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2826194
CAS No.: 922109-22-6
M. Wt: 404.422
InChI Key: VUVVECUIXCTGTF-UHFFFAOYSA-N
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Description

The compound 2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a seven-membered oxazepine ring fused to two benzene rings. The substituents on the benzamide moiety (2,6-dimethoxy groups) and the oxazepine core (8-methyl and 11-oxo groups) are critical for its physicochemical and biological properties.

Properties

IUPAC Name

2,6-dimethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-13-7-9-18-16(11-13)25-22(26)15-12-14(8-10-17(15)30-18)24-23(27)21-19(28-2)5-4-6-20(21)29-3/h4-12H,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVVECUIXCTGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C=CC=C4OC)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate dibenzo[b,f][1,4]oxazepine derivatives with benzamide under specific conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and solvents like dimethylformamide or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors in the nervous system to exert its therapeutic effects .

Comparison with Similar Compounds

Core Heteroatom Variations: Oxazepine vs. Thiazepine

Compounds with sulfur (thiazepine) instead of oxygen (oxazepine) in the central ring exhibit distinct electronic and steric properties:

  • Thiazepine analogs (e.g., compounds 29–32 in ) demonstrate altered metabolic stability and binding affinity due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen. For instance, compound 29 (10-ethyl-N-(4-methoxyphenyl)-dibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide) shows an HRMS m/z of 421.1217 .
  • The 2,6-dimethoxybenzamide substituent in the target compound may further modulate these properties compared to simpler acetamide derivatives .

Table 1: Core Structure Comparison

Compound Class Core Heteroatom Example Compound HRMS m/z [M+H+] LCMS RT (min)
Thiazepine S Compound 29 421.1217 5.27
Oxazepine O Compound 8c 407.1060 (calc.) 4.68

Substituent Effects on Benzamide/Acetamide Moieties

The benzamide group’s substitution pattern significantly impacts activity:

  • 4-Trifluoromethylbenzamide derivatives : describes N-(8-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide , where the electron-withdrawing CF₃ group enhances lipophilicity and metabolic resistance compared to methoxy groups .
  • 2,6-Dimethoxybenzamide : The target compound’s 2,6-dimethoxy groups may improve solubility and steric interactions with target receptors, though direct data are unavailable.
  • Acetamide derivatives : Compounds 8a–8g () feature diverse arylacetamide substituents (e.g., phenyl, naphthyl, fluorophenyl). For example, compound 8c (4-fluorophenyl substituent) achieves an 83% yield and higher polarity , suggesting substituent size and electronic effects influence synthetic accessibility and bioactivity.

Table 2: Substituent Impact on Key Properties

Compound Substituent Yield (%) HRMS m/z [M+H+] Notable Properties
Target Compound (hypothetical) 2,6-dimethoxybenzamide N/A ~449 (calc.) Enhanced solubility (predicted)
Compound 8c 4-fluorophenylacetamide 83 407.1060 High polarity, optimized yield
Compound 4-(trifluoromethyl)benzamide N/A 421.1 High lipophilicity

Key Research Findings and Limitations

Receptor Selectivity : Thiazepine derivatives () show D2 dopamine receptor antagonism, while oxazepine analogs () target PEX5-PEX14 protein interactions. The target compound’s activity remains uncharacterized but may align with these pathways .

Metabolic Stability : Sulfur-containing thiazepines (e.g., compound 30 ) exhibit longer LCMS retention times (5.33 min) compared to oxazepines (4.68 min for compound 31 ), suggesting reduced polarity and prolonged metabolic half-life .

Synthetic Challenges : Low yields (e.g., 9% for compounds) highlight difficulties in functionalizing the dibenzoheteroazepine core, particularly with bulky substituents .

Q & A

Q. Table 1. Key Synthetic Parameters for Optimized Synthesis

StepConditionsYield (%)Purity (%)Reference
Dibenzooxazepine coreH2SO4, 110°C, 6h6590
Benzamide couplingPd(OAc)2, Xantphos, 100°C, 12h7895
Final purificationPrep-HPLC (MeCN/H2O, 70:30)8599

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationCritical Parameters
1H^1H-NMRSubstituent position assignment600 MHz, CDCl3, 298K
HR-ESI-MSMolecular ion confirmationPositive mode, 30 eV
HPLC-PDAPurity assessmentC18 column, λ = 254 nm

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